![molecular formula C9H10N2O4 B14849570 [6-Amino-4-(methoxycarbonyl)pyridin-2-YL]acetic acid CAS No. 1393555-22-0](/img/structure/B14849570.png)
[6-Amino-4-(methoxycarbonyl)pyridin-2-YL]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-Amino-4-(methoxycarbonyl)pyridin-2-YL]acetic acid is a chemical compound with the molecular formula C8H10N2O3 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [6-Amino-4-(methoxycarbonyl)pyridin-2-YL]acetic acid typically involves the reaction of 6-amino-2-chloropyridine with methyl chloroformate, followed by the introduction of an acetic acid moiety. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
[6-Amino-4-(methoxycarbonyl)pyridin-2-YL]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [6-Amino-4-(methoxycarbonyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include the modulation of enzyme activity or the alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
Pyridine-2-carboxylic acid: Similar structure but lacks the amino and methoxycarbonyl groups.
6-Aminonicotinic acid: Contains an amino group but lacks the methoxycarbonyl group.
Methyl 6-aminonicotinate: Similar structure but with a different substitution pattern.
Uniqueness: The presence of both the amino and methoxycarbonyl groups in [6-Amino-4-(methoxycarbonyl)pyridin-2-YL]acetic acid makes it unique compared to other pyridine derivatives
Propriétés
Numéro CAS |
1393555-22-0 |
|---|---|
Formule moléculaire |
C9H10N2O4 |
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
2-(6-amino-4-methoxycarbonylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H10N2O4/c1-15-9(14)5-2-6(4-8(12)13)11-7(10)3-5/h2-3H,4H2,1H3,(H2,10,11)(H,12,13) |
Clé InChI |
JIUXMJRTXCUMNH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NC(=C1)N)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


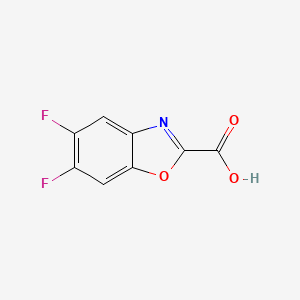
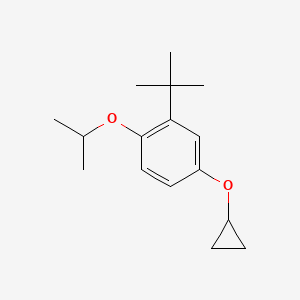
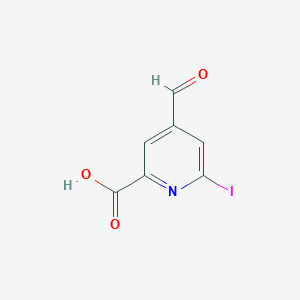
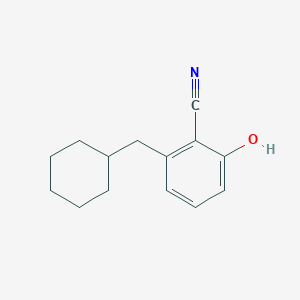
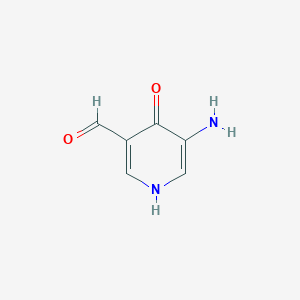
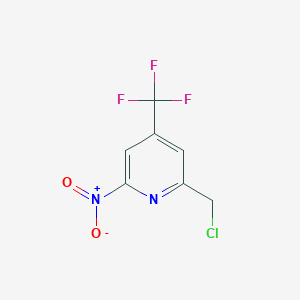
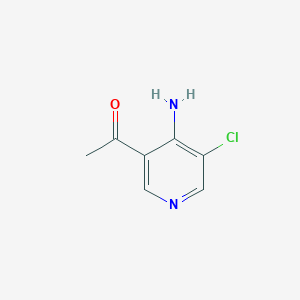
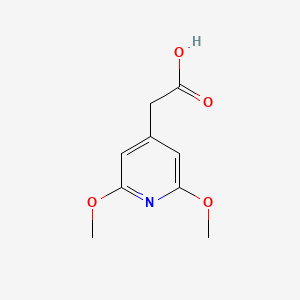
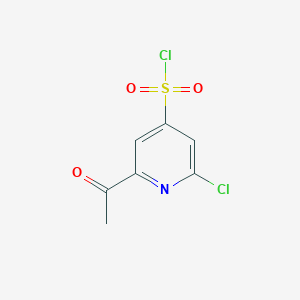
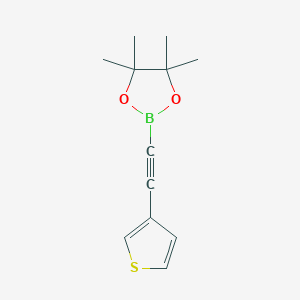

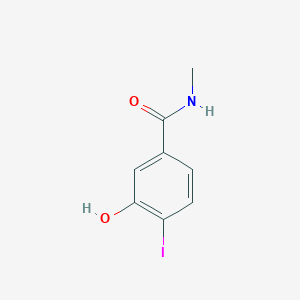
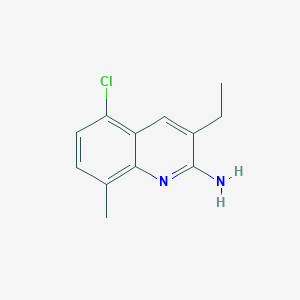
![3-Chloro-6-methyl-5H-pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14849562.png)
